4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine
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Overview
Description
4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine is a heterocyclic compound with a unique structure that combines a morpholine ring and a tetrahydropyrido[4,3-d]pyrimidine core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrido[4,3-d]pyrimidine derivative with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, such as mTOR and PI3K, by binding to their active sites and preventing their activity. This inhibition can lead to downstream effects on cell signaling pathways, ultimately affecting cell proliferation, survival, and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
- 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
- 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide
Uniqueness
4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N4O |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C11H16N4O/c1-2-12-7-9-8-13-11(14-10(1)9)15-3-5-16-6-4-15/h8,12H,1-7H2 |
InChI Key |
IKFDQOISQDWDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)N3CCOCC3 |
Origin of Product |
United States |
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